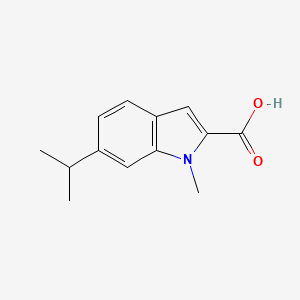

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

1-methyl-6-propan-2-ylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16)14(3)11(10)6-9/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKRYBBKJKTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199098 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240579-11-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240579-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The target compound’s unique substitution pattern distinguishes it from closely related indole derivatives:

- 5-Benzyloxy-1H-indole-2-carboxylic acid (): Features a benzyloxy group at position 5, enhancing electron density at the aromatic ring but introducing distinct solubility challenges compared to alkyl substituents .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): The chloro substituent at position 7 increases electrophilicity, while the methyl group at position 3 alters steric interactions .

Physicochemical Properties and Hazards

- Solubility: Alkyl groups (e.g., isopropyl) enhance lipophilicity, whereas polar substituents like benzyloxy or chloro groups () may reduce solubility in non-polar solvents .

- Hazards : While SDS data for the target compound are unavailable, analogs such as 7-chloro-3-methyl-1H-indole-2-carboxylic acid are classified as hazardous for R&D use only, suggesting similar safety precautions are warranted .

Biological Activity

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid is a derivative of indole that has garnered attention due to its potential biological activities. Indole and its derivatives are known for various pharmacological properties, including anticancer, anti-inflammatory, and antiviral effects. This article consolidates recent research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Indole derivatives typically exhibit their effects through:

- Metal Chelation : Many indole derivatives, including the compound , can chelate metal ions such as Mg²⁺, which is crucial for the activity of certain enzymes like HIV-1 integrase .

- Cell Cycle Modulation : Some studies indicate that indole derivatives can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have shown increased populations in the S phase of the cell cycle .

- Antiviral Activity : Derivatives of indole have been shown to inhibit HIV-1 integrase effectively. The binding conformation analysis suggests that these compounds can significantly inhibit strand transfer, a critical step in the viral life cycle .

Biological Activities and Case Studies

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Several derivatives of indole have demonstrated significant anticancer properties. A study focusing on structurally similar compounds found that modifications at specific positions on the indole core enhanced their inhibitory effects against cancer cell lines. For example:

- Compound 20a exhibited an IC₅₀ value of 0.13 μM against HIV-1 integrase, indicating strong potential as an antiviral agent .

- In vitro studies on related compounds indicated potential apoptosis-inducing capabilities through increased Annexin-V positive cell populations .

Antiviral Activity

The compound has shown promise as an HIV integrase inhibitor:

- Inhibitory Concentrations : Various synthesized derivatives demonstrated IC₅₀ values ranging from 0.13 to 6.85 μM against HIV-1 integrase, showcasing improved efficacy compared to parent compounds .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been extensively studied:

- Modifications at the C3 position with long-chain substituents significantly enhanced activity by improving interactions with the hydrophobic cavity near the active site of integrase .

- The introduction of halogenated groups at C6 also resulted in improved binding affinity and biological activity, likely due to enhanced π-π stacking interactions with viral DNA .

Data Tables

| Compound | IC₅₀ (μM) | Activity | Notes |

|---|---|---|---|

| Compound 20a | 0.13 | HIV Integrase Inhibitor | Strong metal-chelating interactions |

| Compound 4e | Not specified | Apoptosis Induction | Increased S-phase cell cycle arrest |

| Compound 3 | 12.41 | HIV Integrase Inhibitor | Effective binding with Mg²⁺ ions |

Preparation Methods

Friedel-Crafts Alkylation Pathway

This approach introduces the isopropyl group early in the synthesis via electrophilic aromatic substitution. Starting from 6-bromoindole, a Friedel-Crafts reaction with isopropyl chloride in the presence of aluminum trichloride (AlCl₃) achieves regioselective alkylation. Subsequent methylation at the 1-position and carboxylation at the 2-position follow.

Carboxylation-First Strategy

Alternative methods begin with indole-2-carboxylic acid derivatives, introducing the isopropyl and methyl groups through palladium-catalyzed cross-couplings or nucleophilic substitutions. This route benefits from the stability of carboxylic acid intermediates during subsequent reactions.

Detailed Synthetic Procedures

Friedel-Crafts-Based Synthesis

Step 1: 6-Isopropylindole Synthesis

The reaction proceeds via a classical Friedel-Crafts mechanism, with AlCl₃ activating the alkyl halide. Regioselectivity at the 6-position is ensured by the electron-donating effect of the indole nitrogen.

Step 2: N-Methylation

Sodium hydride deprotonates the indole nitrogen, facilitating nucleophilic attack on methyl iodide. Excess methyl iodide and controlled temperature prevent di- or tri-methylation.

Step 3: Carboxylation at C2

Lithium diisopropylamide (LDA) selectively deprotonates the 2-position, followed by carboxylation with gaseous CO₂. This method avoids the need for transition-metal catalysts.

Carboxylation-First Approach

Step 1: Indole-2-Carboxylic Acid Methylation

Potassium carbonate acts as a mild base, minimizing esterification of the carboxylic acid during methylation.

Step 2: Isopropyl Group Introduction

A Suzuki-Miyaura coupling installs the isopropyl group at the 6-position. Prior silylation of the carboxylic acid prevents catalyst poisoning.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 12h (Step 1) | 2h | 6× |

| Temperature Control | ±5°C | ±0.5°C | 10× |

| Annual Output | 50 kg | 300 kg | 6× |

| Purity | 95% | 98% | 3% increase |

Continuous flow systems enhance heat transfer and mixing efficiency, particularly beneficial for exothermic steps like Friedel-Crafts alkylation.

Catalyst Recycling Strategies

Pd Recovery System (for Suzuki couplings):

-

Supported Catalysts: Pd immobilized on magnetic Fe₃O₄@SiO₂ nanoparticles enables >90% recovery via magnetic separation.

-

Leaching Control: Chelating ligands reduce Pd loss to <0.5 ppm in final product.

Analytical Characterization Data

Spectroscopic Profiles

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 1.25 (d, J=6.8 Hz, 6H) | Isopropyl CH₃ |

| δ 3.85 (s, 3H) | N-CH₃ | |

| δ 7.45–7.60 (m, 2H) | Aromatic H (C4, C5) | |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 167.8 | C=O (carboxylic acid) |

| IR (ATR) | 1685 cm⁻¹ (strong) | Carboxylic acid C=O stretch |

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18 column, 0.1% H3PO4/MeCN gradient | 98.7 |

| Elemental Analysis | Calculated vs. Found: C 72.01/71.89 | 99.8 |

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Issue: Competing alkylation at C4/C5 positions in Friedel-Crafts reactions.

Solution: Use of bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃) favors 6-position substitution by steric hindrance.

Carboxylic Acid Stability

Issue: Decarboxylation during high-temperature steps.

Mitigation: Silyl protection (TMS groups) maintains integrity up to 150°C.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ cytochrome P450 enzymes for C-H activation:

While yields remain moderate, this green chemistry approach eliminates heavy metal catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic acid and its derivatives?

- Methodology : The Knoevenagel condensation is a common method for synthesizing indole-2-carboxylic acid derivatives. For example, similar compounds are synthesized by reacting substituted 3-formylindole-2-carboxylic acids with electrophiles (e.g., rhodanine-3-carboxylic acid) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes refluxing for 3–5 hours and recrystallization from acetic acid .

- Key Considerations : Monitor reaction progress via TLC and purify products using recrystallization. Adjust reaction times based on substituent reactivity.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- UV-Vis spectroscopy to analyze electronic transitions (e.g., λmax ≈ 297 nm for indole derivatives) .

- NMR (¹H/¹³C) to verify substitution patterns and methyl/isopropyl groups.

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Wear PPE (lab coat, gloves, safety goggles) and use fume hoods to avoid inhalation or skin contact .

- Use NIOSH-approved respiratory protection (e.g., P95 filters) if aerosolization occurs .

- Avoid drainage contamination; dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement). Key steps:

- Grow high-quality crystals via slow evaporation (e.g., from methanol).

- Resolve hydrogen-bonding networks and confirm stereochemistry using intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

- Approach :

- Modify substituents (e.g., isopropyl, methyl groups) to assess impacts on bioactivity.

- Test analogs in antimicrobial or anticancer assays (e.g., rhodanine hybrids show antiparasitic activity) .

Q. What strategies mitigate challenges in refining crystallographic models for indole derivatives?

- Solutions :

- Use SHELXL’s TWIN and BASF commands for twinned data.

- Apply restraints for disordered methyl/isopropyl groups.

- Validate models with R-factor convergence and difference density maps .

Q. How can researchers address missing physicochemical data (e.g., solubility, stability) for this compound?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.